molecular formula C15H16N4O3S B2397299 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034386-48-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2397299
CAS No.: 2034386-48-4
M. Wt: 332.38
InChI Key: JSRAFTCFDJYRHO-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and various substituted sulfonamides .

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is unique due to its combination of furan, pyridine, and imidazole rings, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 2034386-48-4
Molecular Formula C₁₅H₁₆N₄O₃S
Molecular Weight 332.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring is known for its role in modulating enzyme activity and influencing signal transduction pathways critical for cell proliferation and survival. This compound may inhibit certain kinases, leading to the suppression of tumor growth and enhanced apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC₅₀ values were reported in the range of 10–30 µM, indicating promising efficacy against these cell types .
  • Mechanistic Insights : The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of caspase pathways. This dual mechanism enhances its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:

  • Bacterial Inhibition : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone in disk diffusion assays, suggesting effective antibacterial activity .
  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have explored the efficacy of this compound in both preclinical and clinical settings:

  • Preclinical Models : In mouse xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) in treated tumors .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in various cancer types. Early results indicate manageable toxicity profiles with encouraging preliminary efficacy data .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-8-12-6-13(9-16-7-12)14-4-3-5-22-14/h3-7,9-10,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAFTCFDJYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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